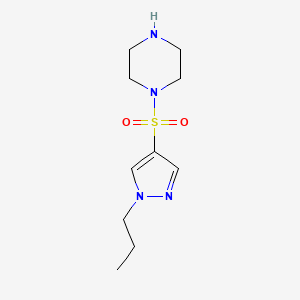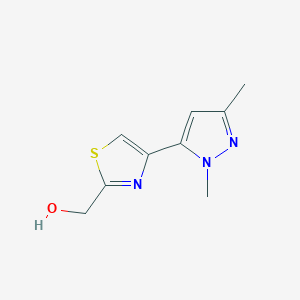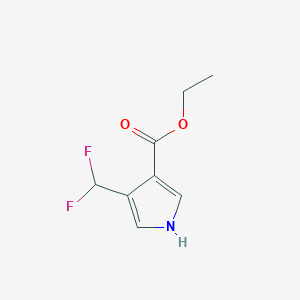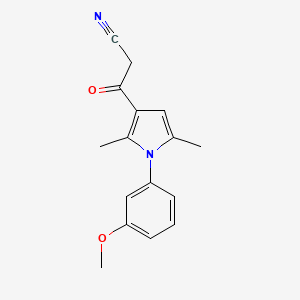
tert-Butyl 4-(5-(1-hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル 4-(5-(1-ヒドロキシエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルボキシレートは、ピリジン誘導体で置換されたピペラジン環を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
tert-ブチル 4-(5-(1-ヒドロキシエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルボキシレートの合成は、通常、複数のステップを必要とします。一般的なアプローチの1つは、ピペラジン誘導体をピリジン系中間体と制御された条件下で反応させることです。 tert-ブチル基の使用は、合成中の反応性部位の保護に役立ちます .
工業生産方法
この化合物の工業生産方法には、多くの場合、フローマイクロリアクターシステムの使用が含まれます。 これらのシステムは、温度や圧力などの反応条件を正確に制御することで、効率的かつ持続可能な合成を実現します .
化学反応の分析
反応の種類
tert-ブチル 4-(5-(1-ヒドロキシエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルボキシレートは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するように酸化される可能性があります。
還元: この化合物は、さまざまなアルコール誘導体を形成するように還元される可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります。 反応条件は、通常、制御された温度とメタノールやジクロロメタンなどの溶媒の使用を伴います .
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンを生成し、還元はさまざまなアルコール誘導体を生成する可能性があります .
科学研究への応用
tert-ブチル 4-(5-(1-ヒドロキシエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルボキシレートには、いくつかの科学研究への応用があります。
化学: 複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: さまざまな治療的用途に対する潜在的な薬物候補として探求されています。
科学的研究の応用
tert-Butyl 4-(5-(1-hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
tert-ブチル 4-(5-(1-ヒドロキシエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルボキシレートの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を調節して、さまざまな生物学的効果をもたらす可能性があります。 関与する正確な経路は、特定の用途と標的によって異なります .
類似の化合物との比較
類似の化合物
類似の化合物には、他のピペラジン誘導体とピリジン系分子が含まれます。例としては、以下があります。
- tert-ブチル 4-(ヒドロキシメチル)ピペリジン-1-カルボキシレート
- tert-ブチル 4-(4-ブロモピラゾール-1-イル)ピペリジン-1-カルボキシレート .
独自性
tert-ブチル 4-(5-(1-ヒドロキシエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルボキシレートを際立たせるのは、ピリジン誘導体を含むピペラジン環のユニークな組み合わせであり、これは異なる化学的および生物学的特性を与えます。 この独自性は、さまざまな研究や工業用途にとって価値のある化合物となっています .
類似化合物との比較
Similar Compounds
Similar compounds include other piperazine derivatives and pyridine-based molecules. Examples are:
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate .
Uniqueness
What sets tert-Butyl 4-(5-(1-hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate apart is its unique combination of a piperazine ring with a pyridine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C17H27N3O3 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
tert-butyl 4-[5-(1-hydroxyethyl)-3-methylpyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O3/c1-12-10-14(13(2)21)11-18-15(12)19-6-8-20(9-7-19)16(22)23-17(3,4)5/h10-11,13,21H,6-9H2,1-5H3 |
InChIキー |
AXESCURMAAKFLZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B11793696.png)





![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B11793719.png)

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole](/img/structure/B11793732.png)

